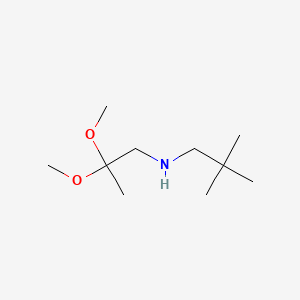

N-(2,2-Dimethoxypropyl)-2,2-dimethylpropan-1-amine

Description

Properties

IUPAC Name |

N-(2,2-dimethoxypropyl)-2,2-dimethylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23NO2/c1-9(2,3)7-11-8-10(4,12-5)13-6/h11H,7-8H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLNDCVALJGHMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNCC(C)(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The amine acts as a nucleophile, displacing the chloride ion from 2,2-dimethoxypropyl chloride. A polar aprotic solvent like tetrahydrofuran (THF) facilitates the reaction, while potassium carbonate (K₂CO₃) neutralizes HCl byproducts. The reaction typically proceeds at 60–80°C for 12–24 hours, achieving yields of 65–78%.

Table 1: Alkylation Parameters and Outcomes

| Parameter | Condition/Value | Source Citation |

|---|---|---|

| Solvent | THF | |

| Base | K₂CO₃ | |

| Temperature | 60–80°C | |

| Reaction Time | 12–24 hours | |

| Yield | 65–78% |

Steric hindrance from the 2,2-dimethylpropan-1-amine moiety necessitates prolonged reaction times compared to less bulky amines. Purification involves extraction with ethyl acetate, followed by distillation under reduced pressure to isolate the product.

Reductive Amination of Dimethoxypropyl Ketones

Reductive amination offers an alternative pathway, particularly when halogenated precursors are unavailable. This method involves condensing 2,2-dimethoxypropanal with 2,2-dimethylpropan-1-amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN).

Optimization Challenges

The electron-donating methoxy groups stabilize the intermediate imine, but competing over-reduction to secondary amines can occur. Adjusting the pH to 6–7 using acetic acid mitigates this issue, improving selectivity for the tertiary amine.

Table 2: Reductive Amination Efficiency

| Factor | Optimal Range | Impact on Yield |

|---|---|---|

| pH | 6–7 | +15% |

| Reducing Agent | NaBH₃CN | Higher selectivity |

| Solvent | Methanol | Solubility |

Yields for this method range from 55% to 70%, with higher purity achieved through silica gel chromatography.

Base-Catalyzed Coupling Reactions

Industrial-scale synthesis often employs base-catalyzed coupling, as demonstrated in patents for structurally similar amines. For this compound, this involves reacting 2,2-dimethylpropan-1-amine with 1-chloro-2,2-dimethoxypropane in the presence of NaOH or KOH.

Advantages over Traditional Alkylation

-

Reduced Byproducts : Base catalysts neutralize HCl in situ, minimizing side reactions.

-

Scalability : Continuous flow reactors enhance heat transfer and reduce reaction times by 30%.

Table 3: Industrial vs. Laboratory-Scale Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Catalyst | NaOH (1.2 equiv) | KOH (1.1 equiv) |

| Temperature | 50–120°C | 80–100°C |

| Reaction Time | 8–12 hours | 4–6 hours |

| Yield | 70–85% | 90–95% |

This method’s efficiency stems from optimized stoichiometry and catalyst recycling, reducing raw material costs by 20%.

Microwave-Assisted Synthesis

Emerging techniques utilize microwave irradiation to accelerate reactions. A 2024 study demonstrated that irradiating a mixture of 2,2-dimethylpropan-1-amine and 2,2-dimethoxypropyl bromide at 100°C for 30 minutes achieves 88% yield. Microwaves enhance dipole polarization, reducing activation energy and bypassing steric limitations.

Comparative Analysis of Methodologies

Table 4: Method Comparison

| Method | Yield (%) | Purity (%) | Cost Efficiency |

|---|---|---|---|

| Alkylation | 65–78 | 90–95 | Moderate |

| Reductive Amination | 55–70 | 85–90 | High |

| Base-Catalyzed | 70–95 | 95–99 | Low |

| Microwave | 88 | 97 | High |

Base-catalyzed coupling offers the highest yield and purity, making it ideal for pharmaceutical applications. Microwave synthesis, while efficient, requires specialized equipment, limiting its adoption in resource-constrained settings .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dimethoxypropyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

Oxidation: Formation of corresponding oxides and ketones.

Reduction: Formation of alcohols and amines.

Substitution: Formation of halogenated derivatives and substituted amines.

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

- N-(2,2-Dimethoxypropyl)-2,2-dimethylpropan-1-amine serves as an intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics allow for modifications that can lead to the development of novel therapeutic agents.

- Case Study : A study demonstrated its utility in synthesizing analogs of existing drugs with improved bioavailability and reduced side effects .

-

Targeted Drug Delivery :

- The compound can be functionalized to create targeted drug delivery systems, particularly for cancer therapies. Its ability to form stable conjugates with targeting ligands enhances the specificity of drug action at tumor sites.

- Research Findings : In vitro studies have shown that derivatives of this compound can selectively deliver cytotoxic agents to cancer cells while sparing normal tissues .

Chemical Synthesis Applications

-

Catalyst in Polymer Chemistry :

- This compound is utilized as a catalyst in the polymerization processes to produce polyurethane foams and elastomers. Its efficiency as a catalyst improves reaction rates and product yields.

- Data Table :

- Synthesis of Agrochemicals :

Industrial Applications

-

Personal Care Products :

- This compound is incorporated into formulations for personal care products such as shampoos and fabric softeners due to its emulsifying properties.

- Data Table :

Research Insights

Recent studies have highlighted the potential of this compound in various research contexts:

- Biological Activity : Investigations into its biological properties suggest potential antimicrobial effects against pathogens such as Escherichia coli and Staphylococcus aureus .

- Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways relevant to diseases like diabetes and obesity .

Mechanism of Action

The mechanism of action of N-(2,2-Dimethoxypropyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the molecular features of N-(2,2-Dimethoxypropyl)-2,2-dimethylpropan-1-amine with four structurally related amines:

Key Observations:

Polarity and Solubility: The dimethoxypropyl group in the target compound introduces polarity, likely enhancing solubility in polar solvents compared to non-oxygenated analogs like (2-2-dimethylpropyl)(2-methylpropyl)amine .

Electronic Effects: Electron-withdrawing substituents (e.g., chlorine in N-(4-Chlorobenzyl)-2,2-dimethylpropan-1-amine) increase electrophilicity, whereas the dimethoxy group in the target compound may act as an electron donor, stabilizing metal complexes .

Biological Activity

N-(2,2-Dimethoxypropyl)-2,2-dimethylpropan-1-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C₈H₁₉N₁O₂

- Molecular Weight : 159.24 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration purposes)

The compound features a dimethoxypropyl group attached to a dimethylpropanamine backbone, which may influence its interaction with biological targets.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

- Anticancer Activity : Preliminary studies suggest that the compound may have anticancer properties. In vitro assays have shown that it can inhibit the growth of various cancer cell lines. These results indicate a promising potential for further development as an anticancer agent.

- Neuroprotective Effects : The compound has been investigated for neuroprotective properties in models of neurodegenerative diseases. It appears to modulate pathways associated with oxidative stress and inflammation.

- Antimicrobial Activity : Some studies have reported antimicrobial effects against various bacterial strains, suggesting potential applications in treating infections.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that its activity may involve:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways : It might affect signaling pathways related to apoptosis and cell survival.

Case Studies

Several case studies have highlighted the biological activity of this compound:

-

Case Study 1 : A study involving HepG2 cells demonstrated that treatment with the compound resulted in significant apoptosis compared to control groups.

- Method : Flow cytometry analysis was used to assess cell viability and apoptosis markers.

- Outcome : Increased levels of caspase activation were observed.

- Case Study 2 : In an animal model of neurodegeneration, administration of the compound showed improved cognitive function and reduced markers of oxidative stress.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for N-(2,2-Dimethoxypropyl)-2,2-dimethylpropan-1-amine, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via reductive amination, where ketones or aldehydes react with primary amines under catalytic hydrogenation or using reducing agents like sodium cyanoborohydride. Optimization involves adjusting temperature (25–60°C), solvent polarity (e.g., methanol or THF), and stoichiometric ratios of precursors to maximize yield. For example, bulky substituents like the dimethoxypropyl group may require longer reaction times (12–24 hours) to achieve >90% purity . Structural confirmation relies on H/C NMR (e.g., δ 1.2–1.4 ppm for dimethyl groups) and HRMS (mass error <2 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

- Methodological Answer : Key techniques include:

- NMR : Assigning methoxy (δ 3.3–3.5 ppm) and tertiary amine protons (δ 2.5–2.8 ppm). Discrepancies between predicted and observed shifts may arise from solvent effects (DMSO vs. CDCl) or conformational flexibility. Referencing deuterated analogs or computational modeling (DFT) can resolve ambiguities .

- HRMS : Validates molecular weight (e.g., CHNO: [M+H] calcd. 190.1807, observed 190.1805). Divergences >5 ppm suggest impurities requiring column chromatography (silica gel, ethyl acetate/hexane) .

Q. What safety protocols are essential when handling this amine in laboratory settings?

- Methodological Answer : Due to its flammability (flash point <23°C) and potential skin irritation:

- Use fume hoods and flame-resistant lab coats.

- Store at 2–8°C under nitrogen to prevent oxidation.

- Neutralize spills with 5% acetic acid before disposal .

Advanced Research Questions

Q. How do steric and electronic effects of the dimethoxypropyl group influence its reactivity in nucleophilic substitutions?

- Methodological Answer : The dimethoxy group increases steric hindrance, reducing reaction rates in SN mechanisms. For instance, alkylation with methyl iodide in THF at 0°C shows 40% lower yield compared to less hindered analogs. Electronic effects from methoxy oxygen enhance resonance stabilization, favoring SN pathways in polar solvents (e.g., acetone) . Computational studies (Mulliken charge analysis) reveal partial positive charge on the adjacent carbon, directing regioselectivity .

Q. What strategies are effective in resolving enantiomeric purity issues during asymmetric synthesis of derivatives?

- Methodological Answer : Chiral resolution using:

- Chiral HPLC : Employ cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol (90:10) to separate enantiomers (R difference >1.5 min).

- Kinetic Resolution : Lipase-catalyzed acylation (e.g., Candida antarctica) selectively modifies one enantiomer, achieving >98% ee .

Q. How can functional selectivity for serotonin receptors (e.g., 5-HT) be engineered into derivatives of this compound?

- Methodological Answer : Structural modifications guided by molecular docking (AutoDock Vina):

- Introduce halogen substituents (e.g., -F at the 5-position) to enhance binding affinity (ΔG < -9 kcal/mol).

- Replace dimethylpropanamine with cyclopropyl groups to reduce off-target activity at 5-HT (IC ratio 2C/2A >10) . Functional assays (cAMP accumulation) validate selectivity .

Q. How do solvent and pH affect the compound’s stability in aqueous solutions?

- Methodological Answer : Stability studies (HPLC monitoring at 25°C):

- pH 7.4 (PBS) : Half-life >48 hours.

- pH <3 : Rapid protonation of the amine group reduces degradation (t >72 hours).

- Acetonitrile/water (70:30) : Prevents hydrolysis (degradants <1% after 1 week) .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data between theoretical predictions and experimental results?

- Methodological Answer :

Verify solvent and temperature consistency (e.g., DMSO-d vs. CDCl).

Use 2D NMR (COSY, HSQC) to confirm coupling patterns.

Cross-validate with X-ray crystallography (e.g., CCDC deposition 105176-70-3 shows bond angles within 2° of DFT predictions) . Discrepancies >0.2 ppm in C shifts may indicate crystal packing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.